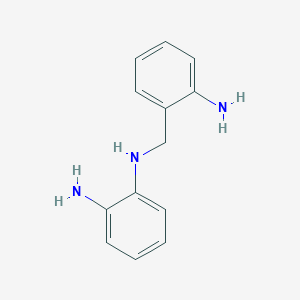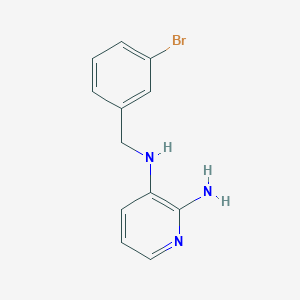
N3-(3-Bromobenzyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 934537-52-7 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of “N3-(3-Bromobenzyl)pyridine-2,3-diamine” is 278.15 . The molecular formula is C12H12BrN3 . The structure includes a benzene ring linked to a pyridine ring through a carbon-carbon bond .Physical And Chemical Properties Analysis
“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a light yellow to yellow powder or crystals . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Research by Chen et al. (2015) investigated the structure-binding ability relationship of pyridine N-oxides derivatives with diamide-based macrocycles. This study is relevant for understanding the binding abilities of similar compounds in supramolecular chemistry, providing insights into how such derivatives can complex with macrocyclic structures. The research highlighted the affinity of pyridine derivatives for diamide-based macrocycles, which is crucial for developing supramolecular assemblies (Mujuan Chen et al., 2015).
Photophysicochemical Properties
Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their work delves into the spectroscopic, photophysical, and photochemical properties of these complexes, particularly focusing on their potential applications in photocatalytic activities. This research demonstrates the utility of bromobenzyl-pyridine derivatives in enhancing the photosensitizing abilities of compounds for potential use in photocatalytic processes (Gülen Atiye Öncül et al., 2021).
Crystal Structure and Antifungal Activity
Mu et al. (2015) explored the synthesis, crystal structure, and antifungal activity of a compound related to "N3-(3-Bromobenzyl)pyridine-2,3-diamine". Their research contributes to understanding the structural attributes and biological activities of such compounds, providing a foundation for developing new antifungal agents (Jin-Xia Mu et al., 2015).
Polymer Science
Zhang et al. (2005) focused on the synthesis and characterization of novel polyimides derived from 2,6-Bis(3-aminobenzoyl)pyridine. Their work underscores the importance of pyridine derivatives in the development of materials with enhanced thermal stability and solubility, which are crucial properties for applications in the polymer industry (Shujiang Zhang et al., 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, eyes, if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-N-[(3-bromophenyl)methyl]pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVQNRLJWKCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583017 |
Source


|
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3-Bromobenzyl)pyridine-2,3-diamine | |
CAS RN |
934537-52-7 |
Source


|
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

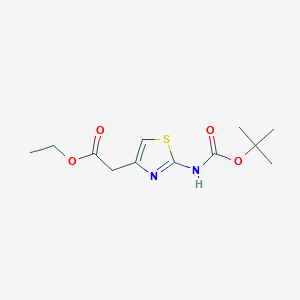
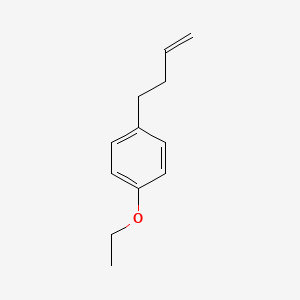
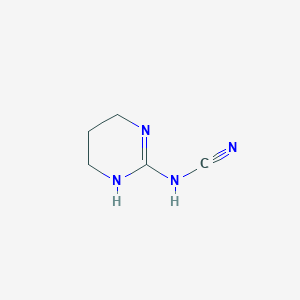
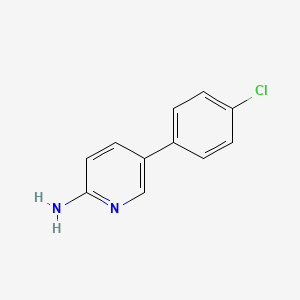
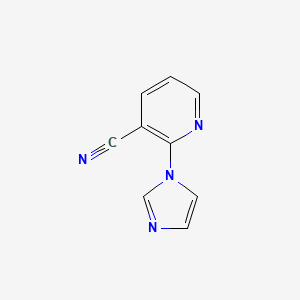
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
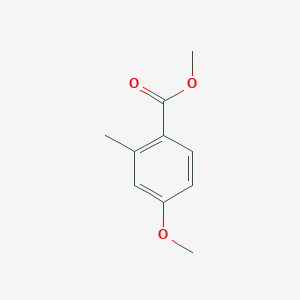
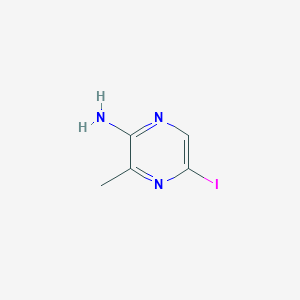
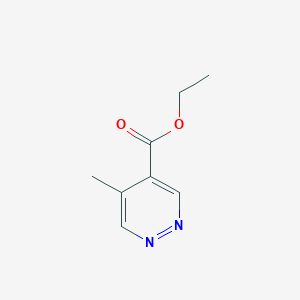
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
